

### ATP2A3 Expression: A Comparative Guide to its Prognostic Relevance in Cancer

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The sarco/endoplasmic reticulum Ca2+-ATPase 3 (SERCA3), encoded by the ATP**2A3** gene, is a critical regulator of intracellular calcium homeostasis. Emerging evidence suggests that aberrant ATP**2A3** expression is a key factor in the development and progression of several cancers, positioning it as a potential prognostic biomarker. This guide provides a comparative analysis of the clinical relevance of ATP**2A3** expression as a prognostic marker, supported by experimental data and detailed methodologies.

### Prognostic Significance of ATP2A3 Expression: A Pan-Cancer Overview

Decreased expression of ATP**2A3** has been frequently observed in various malignancies and is often associated with a poor prognosis. This suggests a potential role for ATP**2A3** as a tumor suppressor.[1][2][3] In contrast, for some cancer types, high expression has been linked to unfavorable outcomes, highlighting the context-dependent role of this calcium pump in cancer biology.

#### **Quantitative Data Summary**

The following tables summarize the prognostic value of ATP**2A3** mRNA expression in different cancers, presenting Hazard Ratios (HRs) for overall survival (OS) and disease-free survival (DFS) where available.



Table 1: Prognostic Value of Low ATP2A3 Expression in Various Cancers

| Cancer<br>Type             | Patient<br>Cohort Size | Survival<br>Endpoint     | Hazard<br>Ratio (95%<br>CI) | p-value | Reference |
|----------------------------|------------------------|--------------------------|-----------------------------|---------|-----------|
| Gastric<br>Cancer          | 345                    | Overall<br>Survival      | 0.52 (0.35 -<br>0.77)       | 0.001   | [4]       |
| Colorectal<br>Cancer       | 501                    | Overall<br>Survival      | 0.67 (0.50 -<br>0.90)       | 0.008   | [2]       |
| Colorectal<br>Cancer       | 501                    | Disease-Free<br>Survival | 0.72 (0.53 -<br>0.98)       | 0.036   | [2]       |
| Lung<br>Adenocarcino<br>ma | 684                    | Overall<br>Survival      | 0.78 (0.63 -<br>0.97)       | 0.026   | [1]       |
| Breast<br>Cancer           | 1084                   | Overall<br>Survival      | 0.79 (0.64 -<br>0.98)       | 0.033   | [5]       |

Table 2: Prognostic Value of High ATP2A3 Expression in Various Cancers

| Cancer<br>Type             | Patient<br>Cohort Size | Survival<br>Endpoint | Hazard<br>Ratio (95%<br>CI) | p-value | Reference |
|----------------------------|------------------------|----------------------|-----------------------------|---------|-----------|
| Lung<br>Adenocarcino<br>ma | 513                    | Overall<br>Survival  | 1.35 (1.04 -<br>1.75)       | 0.024   | [6]       |
| Breast<br>Cancer           | Not Specified          | Overall<br>Survival  | 1.58 (1.12 -<br>2.23)       | 0.009   | [7]       |

# Comparison with Established Prognostic Biomarkers



The prognostic utility of ATP**2A3** expression gains further significance when compared to established biomarkers in specific cancers.

## Colorectal Cancer: ATP2A3 vs. Carcinoembryonic Antigen (CEA)

Carcinoembryonic antigen (CEA) is a widely used serum biomarker for colorectal cancer.[8][9] Studies directly comparing the prognostic value of tissue ATP**2A3** expression with serum CEA are limited. However, available data suggests that both markers can provide independent prognostic information. While elevated preoperative CEA levels are associated with a worse prognosis[10], decreased ATP**2A3** expression in tumor tissue also independently predicts poor survival.[2] A comprehensive evaluation incorporating both markers could potentially offer a more robust prognostic stratification for colorectal cancer patients.

### Gastric Cancer: ATP2A3 vs. Human Epidermal Growth Factor Receptor 2 (HER2)

HER2 is an established biomarker and therapeutic target in a subset of gastric cancers.[11][12] While HER2 status is crucial for guiding targeted therapy, its prognostic value can be variable. [13] In contrast, low ATP2A3 expression has been more consistently associated with poor overall survival in gastric cancer patients.[4][14] Therefore, ATP2A3 expression could serve as a valuable prognostic marker independent of HER2 status, potentially identifying high-risk patients who might not be eligible for HER2-targeted therapies.

# Signaling Pathways and Experimental Workflows ATP2A3 in Calcium Signaling, ER Stress, and Apoptosis

ATP2A3 (SERCA3) plays a pivotal role in maintaining low cytosolic calcium levels by pumping Ca2+ into the endoplasmic reticulum (ER).[15] Disruption of this function due to decreased ATP2A3 expression leads to elevated cytosolic calcium, which can have profound effects on cancer cell behavior. Furthermore, altered ER calcium homeostasis triggers the Unfolded Protein Response (UPR), a cellular stress response that can paradoxically promote tumor survival under certain conditions.[16][17][18] The interplay between ATP2A3, calcium signaling, ER stress, and apoptosis is a critical area of investigation. One key interaction involves the



anti-apoptotic protein Bcl-2, which can inhibit pro-apoptotic calcium release from the ER.[19] [20][21]

Caption: ATP2A3's role in calcium homeostasis and apoptosis.

# Experimental Workflow for Assessing ATP2A3 Expression

The following diagram outlines a typical workflow for evaluating ATP**2A3** expression in clinical samples, from tissue acquisition to data analysis.



Click to download full resolution via product page

Caption: Workflow for ATP2A3 expression analysis.

### **Experimental Protocols**

Detailed methodologies are crucial for the reproducible assessment of ATP**2A3** expression. Below are representative protocols for immunohistochemistry (IHC), quantitative real-time PCR (qRT-PCR), and Western Blotting.

#### Immunohistochemistry (IHC) for SERCA3/ATP2A3

Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 μm).



- Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
- Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) in a pressure cooker or water bath.
- Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.
- Primary Antibody Incubation: Incubate with a primary antibody against SERCA3 (e.g., rabbit polyclonal) at a validated dilution overnight at 4°C.
- Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a DAB chromogen substrate.
- Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
- Analysis: Score the intensity and percentage of stained tumor cells.

### Quantitative Real-Time PCR (qRT-PCR) for ATP2A3 mRNA

- RNA Extraction: Isolate total RNA from fresh-frozen or FFPE tissue samples using a suitable kit.
- cDNA Synthesis: Reverse transcribe 1-2 μg of total RNA into cDNA using a reverse transcriptase kit with random primers or oligo(dT) primers.
- qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and ATP2A3-specific primers.
  - Forward Primer: 5'-GCCTCTCATTTTCCAGGTGAC-3'
  - Reverse Primer: 5'-CTCATTTCTTCGTGCATGTGG-3'



- Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
- Data Analysis: Calculate the relative expression of ATP2A3 using the 2-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

#### Western Blotting for SERCA3/ATP2A3

- Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
- SDS-PAGE: Separate 20-40 μg of protein lysate on a 7.5-10% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody against SERCA3 overnight at 4°C.
- Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin, GAPDH).

### Conclusion

The available evidence strongly suggests that ATP**2A3** expression is a promising prognostic biomarker in a variety of cancers. Its role in fundamental cellular processes like calcium signaling and ER stress provides a mechanistic basis for its involvement in tumorigenesis and progression. While further large-scale, prospective studies are needed to fully validate its



clinical utility and to establish standardized methodologies and cutoff values, the data presented in this guide underscore the potential of ATP**2A3** as a valuable tool for patient stratification and as a potential target for novel therapeutic interventions. Researchers and drug development professionals are encouraged to consider the prognostic implications of ATP**2A3** expression in their ongoing and future studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Comprehensive Analysis of the Molecular Characteristics and Prognosis value of AT IIassociated Genes in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upregulation of SLC2A3 gene and prognosis in colorectal carcinoma: analysis of TCGA data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP2A3 gene is involved in cancer susceptibility PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epigenetic regulation of the human ATP2A3 gene promoter in gastric and colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adaptive stress response genes associated with breast cancer subtypes and survival outcomes reveal race-related differences PMC [pmc.ncbi.nlm.nih.gov]
- 6. A four-gene prognostic signature for predicting the overall survival of patients with lung adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Prognostic value of carcinoembryonic antigen levels before and after curative surgery in colon cancer patients PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prognostic value of preoperative carcinoembryonic antigen/tumor size in rectal cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prognostic value of the ratio of carcinoembryonic antigen concentration to maximum tumor diameter in patients with stage II colorectal cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. Active Stat3 and Her-2 as combined survival predictors show superiority to TNM staging system for postoperative patients with gastric cancer PubMed [pubmed.ncbi.nlm.nih.gov]







- 12. The Effect of HER2 Status on Gastric Cancer Survival and the Clinical Implications of the HER2-Low Definition: A Retrospective Study PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunohistochemistry of Colorectal Cancer Biomarker Phosphorylation Requires Controlled Tissue Fixation PMC [pmc.ncbi.nlm.nih.gov]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. Frontiers | Endoplasmic Reticulum Stress, Unfolded Protein Response, and Cancer Cell Fate [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | ER stress as a trigger of UPR and ER-phagy in cancer growth and spread [frontiersin.org]
- 19. The Bcl-2 apoptotic switch in cancer development and therapy PMC [pmc.ncbi.nlm.nih.gov]
- 20. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 21. Roles of BCL-2 and Caspase 3 in the Adenosine A3 Receptor-Induced Apoptosis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ATP2A3 Expression: A Comparative Guide to its Prognostic Relevance in Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031109#clinical-relevance-of-atp2a3-expression-as-a-prognostic-marker]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com